molecular formula C16H12ClN3O3S B10970435 N-{3-[(4-chlorophenyl)carbamoyl]thiophen-2-yl}-5-methyl-1,2-oxazole-3-carboxamide

N-{3-[(4-chlorophenyl)carbamoyl]thiophen-2-yl}-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B10970435
M. Wt: 361.8 g/mol
InChI Key: CWEWYSRSMYRQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-CHLOROPHENYL)CARBAMOYL]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a chlorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-CHLOROPHENYL)CARBAMOYL]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the chlorophenyl group through a carbamoylation reaction. The final step involves the formation of the oxazole ring under specific reaction conditions, such as the use of a dehydrating agent and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-CHLOROPHENYL)CARBAMOYL]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-{3-[(4-CHLOROPHENYL)CARBAMOYL]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{3-[(4-CHLOROPHENYL)CARBAMOYL]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(4-BROMOPHENYL)CARBAMOYL]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE
  • N-{3-[(4-FLUOROPHENYL)CARBAMOYL]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE

Uniqueness

N-{3-[(4-CHLOROPHENYL)CARBAMOYL]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties compared to its analogs.

Properties

Molecular Formula

C16H12ClN3O3S

Molecular Weight

361.8 g/mol

IUPAC Name

N-[3-[(4-chlorophenyl)carbamoyl]thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H12ClN3O3S/c1-9-8-13(20-23-9)15(22)19-16-12(6-7-24-16)14(21)18-11-4-2-10(17)3-5-11/h2-8H,1H3,(H,18,21)(H,19,22)

InChI Key

CWEWYSRSMYRQAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C=CS2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.